![molecular formula C18H12BrNO5 B3164362 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-43-8](/img/structure/B3164362.png)
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
Overview
Description
The compound is likely a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromo group (Br), a carboxymethoxy group (CO2CH3), and a carboxylic acid group (COOH) attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with the bromo, carboxymethoxy, and carboxylic acid groups attached at the 6th, 2nd, and 4th positions respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a molecular weight of around 356.21 , and a density of 1.5±0.1 g/cm3 .Scientific Research Applications
Antimicrobial and Antimalarial Agents
Compounds structurally related to 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid have been synthesized and evaluated for their antimicrobial and antimalarial activities. A study reported the design and synthesis of new quinoline-based 1,2,3-triazoles that exhibited significant activity against various microorganisms and Plasmodium falciparum, the parasite responsible for malaria (Parthasaradhi et al., 2015).
Synthetic Chemistry and Material Science
Research into quinoline derivatives has led to the development of novel methodologies for constructing difficult-to-access bromo quinolines, which are crucial intermediates for further functionalization. These methods enable the synthesis of a variety of functionalized compounds with molecular diversity (Jin et al., 2019). Another study focused on the synthesis of 2-aryl-6-substituted quinolines, exploring their potential as fluorescent brightening agents, highlighting the compound's versatility in material science applications (Rangnekar & Shenoy, 1987).
Biological Activity
Some studies have focused on the biological activities of quinoline derivatives, synthesizing novel compounds and evaluating their activities against various biological targets. This includes research on fluorine-bearing quinoline-4-carboxylic acids and related compounds showing amylolytic activity against Aspergillus fungi, contributing to the development of new antifungal agents (Makki et al., 2012).
Anticancer Research
Quinoline derivatives have also been synthesized and assessed for their cytotoxic activities, apoptotic DNA fragmentation, and molecular docking studies to understand their mechanism of action against cancer cell lines. This research highlights the potential of quinoline-4-carboxylic acid derivatives as novel anticancer agents (Bhatt et al., 2015).
Mechanism of Action
While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to inhibit HDACs. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key function in cell replication, and the inhibition of HDACs can control the growth of cancer cells .
Future Directions
properties
IUPAC Name |
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c19-11-3-6-15-13(7-11)14(18(23)24)8-16(20-15)10-1-4-12(5-2-10)25-9-17(21)22/h1-8H,9H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCRKJWCNJLXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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